3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one
Description
3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one (CAS: 7600-00-2; molecular formula: C₂₃H₂₈O₄; molecular weight: 368.47 g/mol) is a bis-cyclohexenone derivative featuring a central methylene bridge linking two 3-hydroxy-5,5-dimethylcyclohexenone moieties, with a 4-nitrophenyl substituent (Figure 1). This compound is synthesized via a condensation reaction between 4-nitrobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in the presence of SmCl₃ catalyst, achieving a high yield of 91% under mild aqueous conditions . Its structure is confirmed by ¹H NMR, displaying characteristic signals at δ 1.04–1.16 ppm (12H, methyl groups), δ 5.57 ppm (1H, methine bridge), and δ 11.87 ppm (1H, hydroxyl proton) .
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
InChI Key |
AKAPCQRQGHJPED-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 428.5 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 428.5 g/mol |
| InChI | InChI=1S/C25H32O6/... |
| InChIKey | OMMOUKYGZUMZAN-UHFFFAOYSA-N |
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that certain modifications to the compound led to enhanced inhibition of cell proliferation in human colorectal carcinoma cells (HCT116) and cervical cancer cells (HeLa), with IC50 values ranging from 0.69 μM to 11 μM, significantly lower than the standard drug doxorubicin (IC50 = 2.29 μM) .
Apoptotic Induction
The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The mechanism involves the disruption of mitochondrial membrane potential and the release of cytochrome c, leading to caspase activation and subsequent cell death .
Molecular Docking Studies
Molecular docking studies have revealed that 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one interacts favorably with various biological targets, including enzymes involved in cancer progression. These interactions suggest potential pathways for therapeutic development .
Study 1: Anticancer Activity
In a detailed investigation, researchers synthesized several derivatives of the compound and evaluated their anticancer properties. Among the synthesized compounds, some exhibited potent inhibition against HCT116 cells with an IC50 value as low as 0.69 μM. The study concluded that structural modifications could enhance the biological efficacy of these compounds .
Study 2: Mechanistic Insights
A separate study focused on understanding the mechanistic pathways through which this compound induces apoptosis in cancer cells. The findings indicated that the compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 368.5 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for its biological interactions and stability in various environments .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of similar compounds exhibit selective inhibition of cancer cell proliferation. For instance, modifications to the structure have led to compounds that selectively target colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The mechanism involves interference with specific signaling pathways, such as HSP90 and TRAP1, which are critical in cancer cell survival .
HDAC Inhibition
The compound's structural analogs have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. These inhibitors may play a significant role in cancer treatment by promoting apoptosis in malignant cells while sparing normal cells . The synthesis of various derivatives has shown promising results in enhancing HDAC inhibition potency.
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis due to its unique structural features. It can undergo various reactions, including Knoevenagel condensation and Michael addition, to form more complex molecules . This property is particularly valuable in the synthesis of heterocyclic compounds and natural products.
Supramolecular Chemistry
The ability of this compound to form hydrogen bonds allows it to participate in supramolecular chemistry applications. The formation of supramolecular assemblies can lead to new materials with tailored properties for use in sensors and drug delivery systems .
Dyes and Pigments
Analogous compounds have been utilized as dyes due to their vibrant colors and stability. Their application extends to laser technologies where specific optical properties are required . The structural characteristics of 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one suggest potential utility in this field.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
Substituent Effects on Reactivity and Stability
- Nitro Group Position : The target compound’s para-nitro group (electron-withdrawing) contrasts with the meta-nitro analog . Para-substitution enhances symmetry and may influence intermolecular interactions in crystal packing.
Spectral and Physical Data
- The target compound’s ¹H NMR spectrum resolves methyl groups (δ 1.04–1.16 ppm) and aromatic protons (δ 7.03–7.51 ppm) .
- The fluorophenyl analog (C₂₃H₂₇FO₄) has a higher molecular weight (386.50 g/mol) due to fluorine incorporation .
Research Implications
The target compound’s high synthetic efficiency and structural versatility make it a valuable scaffold for developing pharmaceuticals or functional materials. Substituent modifications (e.g., nitro, fluoro, thienyl) enable fine-tuning of electronic properties, solubility, and intermolecular interactions.
Preparation Methods
Aqueous Phase Condensation with Sodium Sulfate
Procedure :
-
Reactants : 5,5-dimethylcyclohexane-1,3-dione (2 mmol), 4-nitrobenzaldehyde (1 mmol), sodium sulfate (catalyst).
-
Conditions : Stirred in water at room temperature for 4–6 hours.
Advantages :
Microwave-Assisted Synthesis
Procedure :
-
Reactants : Same as above.
-
Conditions : Irradiated under microwave (120°C, 15–20 minutes).
Advantages :
Sodium Bicarbonate-Catalyzed Reaction
Procedure :
-
Reactants : 5,5-dimethylcyclohexane-1,3-dione (2 mmol), 4-nitrobenzaldehyde (1 mmol), sodium bicarbonate (1 mmol).
-
Conditions : Stirred in water at room temperature for 6–8 hours.
Role of Catalyst :
Alternative Catalysts
Other catalysts tested include magnesium sulfate , sodium chloride , and polyethylene glycol (PEG) . Yields vary slightly but remain high (85–90%).
Critical Analysis of Methods
Key Observations :
-
Microwave assistance consistently yields higher products due to rapid thermal activation.
-
Sodium sulfate outperforms other catalysts in yield and ease of separation.
Structural Confirmation
Spectroscopic data from related compounds confirm the structure:
Challenges and Optimization
-
Byproduct Formation : Competing side reactions (e.g., dimerization) occur without catalysts.
-
Purification : Recrystallization from ethanol ensures >95% purity.
-
Scalability : Aqueous methods are scalable but require large volumes for industrial use.
Comparative Analysis of Precursor Syntheses
Precursor : 4,4-Dimethyl-2-cyclohexen-1-one (intermediate).
Method :
-
Reactants : Acrolein, sodium hydrogen carbonate, pyrrolidine.
-
Conditions : Stirred under nitrogen, followed by distillation.
Role in Target Synthesis :
This precursor’s α,β-unsaturated ketone participates in the condensation with 4-nitrobenzaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
